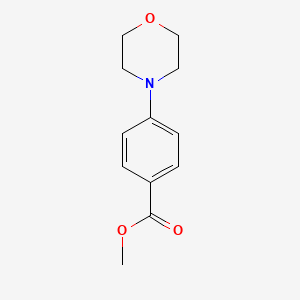

Methyl 4-Morpholinobenzoate

Übersicht

Beschreibung

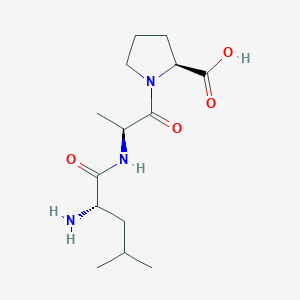

“Methyl 4-Morpholinobenzoate” is a chemical compound with the molecular formula C12H15NO3 . It is also known as MMB. It is widely researched and used in various scientific experiments.

Molecular Structure Analysis

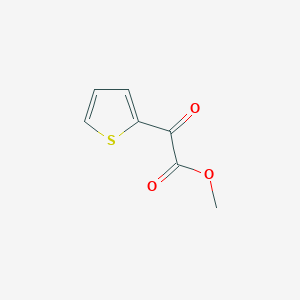

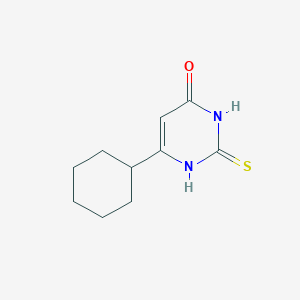

The molecular structure of “Methyl 4-Morpholinobenzoate” is represented by the InChI code 1S/C12H15NO3/c1-15-12(14)10-2-4-11(5-3-10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 . The molecular weight of this compound is 221.26 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Methyl 4-Morpholinobenzoate and its derivatives show promising antimicrobial and antifungal effects. Studies have demonstrated that specific compounds with morpholine groups exhibit significant activity against various strains of bacteria and fungi. For instance, N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives have been found effective against gram-positive and gram-negative microorganisms, indicating their potential in developing new antimicrobial drugs (Yeromina et al., 2019).

Applications in Cancer Research

Several studies have explored the use of morpholine derivatives in cancer research. Compounds containing the morpholine group have shown cytotoxic effects on various cancer cell lines, suggesting their potential as novel anticancer drugs. For example, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline, a derivative of morpholine, exhibited effective cytotoxic activity and apoptosis induction in osteosarcoma cells (Doan et al., 2016).

Role in Antibiotic Activity Enhancement

Morpholine derivatives have been studied for their role in enhancing the efficacy of antibiotics, particularly against multidrug-resistant strains. The compound 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamides class, demonstrated significant modulating activity in combination with other antibiotics, reducing the minimum inhibitory concentration (MIC) against various pathogens (Oliveira et al., 2015).

Potential in Neurokinin-1 Receptor Antagonism

Morpholine derivatives have been identified as potent neurokinin-1 receptor antagonists, which are relevant in the treatment of conditions like depression and emesis. For example, a water-soluble neurokinin-1 receptor antagonist incorporating a morpholine group showed high affinity and efficacy in pre-clinical tests (Harrison et al., 2001).

Use in Synthesis of Sterically-Hindered Peptidomimetics

Morpholine derivatives are utilized in the synthesis of complex peptidomimetics, which are compounds mimicking the structure of peptides. These derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride, have proven effective in synthesizing peptidomimetics with reduced racemization and N-arylation, indicating their potential in pharmaceutical synthesis (Shieh et al., 2008).

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents

Morpholine derivatives have shown promise as xanthine oxidase inhibitors and anti-inflammatory agents. Studies on cyclodidepsipeptides containing morpholine demonstrated significant inhibition of xanthine oxidase and suppression of nuclear factor κB (NF-κB) activation, suggesting their use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

Exploring Structure-Biological Activity Relationships

Research into the structural manipulation of morpholine-based molecules is ongoing to develop therapeutically significant compounds for a broad range of medical ailments. Morpholine's feasible physicochemical properties make it a suitable candidate for the synthesis of various potent drugs (Rupak et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-2-4-11(5-3-10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSNLLYQDUZFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409199 | |

| Record name | Methyl 4-Morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Morpholinobenzoate | |

CAS RN |

23676-05-3 | |

| Record name | Methyl 4-Morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)